molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Cat. No.: B161197
CAS No.: 139953-73-4
M. Wt: 437.5 g/mol
InChI Key: XBRXTUGRUXGBPX-DLBZAZTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclazosin can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclazosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Cyclazosin has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Cyclazosin exerts its effects by selectively binding to and blocking alpha-1B adrenoceptors. This action leads to the inhibition of adrenergic signaling pathways, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the alpha-1B adrenoceptors located on vascular smooth muscle cells. By blocking these receptors, this compound prevents the binding of endogenous catecholamines, thereby reducing vasoconstriction and promoting vasodilation .

Comparison with Similar Compounds

Cyclazosin is part of a class of compounds known as alpha-1 adrenoceptor antagonists. Similar compounds include:

Uniqueness of this compound: this compound is unique due to its high selectivity for alpha-1B adrenoceptors, which distinguishes it from other alpha-1 adrenoceptor antagonists. This selectivity makes it particularly useful in research focused on the specific roles of alpha-1B adrenoceptors in physiological and pathological processes .

Properties

CAS No.

139953-73-4

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyms

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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